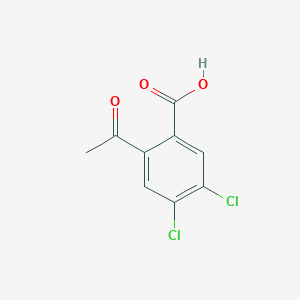![molecular formula C19H34INO2 B14266541 N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide CAS No. 139312-30-4](/img/no-structure.png)
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a trimethylammonium group attached to an ethan-1-aminium backbone, which is further substituted with a phenoxy group bearing an octyloxy chain. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form octyloxyphenol.
Etherification: The octyloxyphenol is then reacted with 2-chloroethyltrimethylammonium chloride under basic conditions to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced derivatives of the phenoxy group.
Hydrolysis: Phenol and corresponding alkyl derivatives.
Scientific Research Applications
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial cleaners.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. It interacts with molecular targets such as cell membranes, leading to increased permeability and potential cell lysis.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide
- N,N,N-Trimethyl-1-oxo-1-phenoxy-2-dodecanaminium bromide
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide
Uniqueness
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is unique due to its specific structure, which imparts distinct surfactant properties. The presence of the octyloxy chain and the phenoxy group enhances its ability to interact with hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
| 139312-30-4 | |
Molecular Formula |
C19H34INO2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
trimethyl-[2-(4-octoxyphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H34NO2.HI/c1-5-6-7-8-9-10-16-21-18-11-13-19(14-12-18)22-17-15-20(2,3)4;/h11-14H,5-10,15-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PIRDLKVCJSVJCV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)


